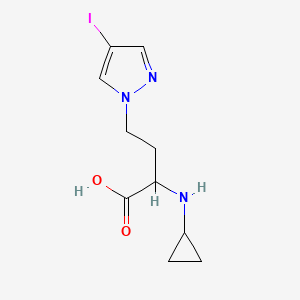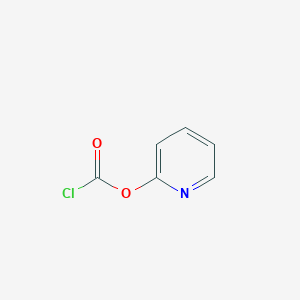amine](/img/structure/B15326511.png)
[(2R)-1-methoxypropan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-methoxypropan-2-ylamine is a chiral amine compound with significant relevance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a methoxy group and a methylamine group attached to a chiral carbon center. The presence of the chiral center makes this compound valuable in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methoxypropan-2-ylamine can be achieved through several methods. One common approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. This method is environmentally friendly and offers high enantioselectivity. The reaction typically involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, leading to the production of the ®-enantiomer with high conversion rates and enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of (2R)-1-methoxypropan-2-ylamine may involve the use of chemical synthesis methods that employ chiral auxiliaries or metal complexes with chiral ligands. These methods, while effective, may suffer from low enantioselectivity and atom efficiency. Biocatalytic approaches, such as those using transaminases, are increasingly preferred due to their environmental and economic advantages .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-methoxypropan-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(2R)-1-methoxypropan-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring enantiomerically pure amines.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R)-1-methoxypropan-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. For instance, it may be involved in transamination reactions where it donates or accepts amino groups, thereby participating in the synthesis of amino acids and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
(2R)-1-methoxypropan-2-ylamine can be compared with other similar compounds, such as:
(S)-1-methoxypropan-2-amine: This compound is the enantiomer of (2R)-1-methoxypropan-2-ylamine and has similar chemical properties but different biological activities due to its chiral nature.
1-phenylpropan-2-amine: This compound has a phenyl group instead of a methoxy group, leading to different chemical reactivity and applications.
2-amino-1-propanol: This compound has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of (2R)-1-methoxypropan-2-ylamine lies in its specific chiral structure and the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(2R)-1-methoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
BIJHOXVSOJUIPD-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](COC)NC |
SMILES canonique |
CC(COC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


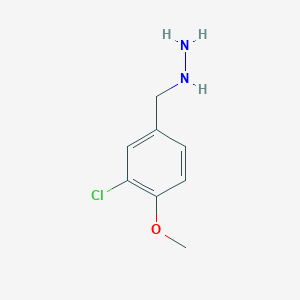
![[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene](/img/structure/B15326442.png)
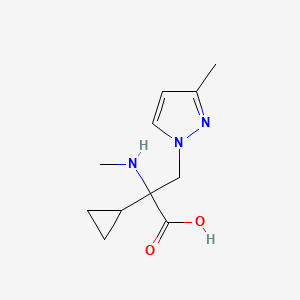

amine](/img/structure/B15326459.png)



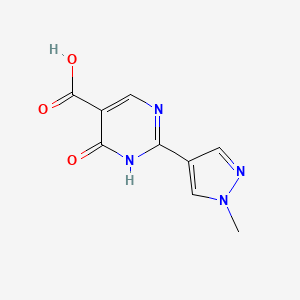
![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)
